7-(2-Methylphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine
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Overview
Description
7-(2-Methylphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry. Pyridopyrimidines are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Methylphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization with a suitable reagent such as ammonium acetate . The reaction conditions often require heating under reflux in a solvent like ethanol or acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-(2-Methylphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in ethanol.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
7-(2-Methylphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Investigated for its anticancer properties, showing potential in inhibiting the growth of cancer cells.
Industry: Used in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 7-(2-Methylphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Palbociclib: A pyridopyrimidine derivative used as a breast cancer drug.
Dilmapimod: Another pyridopyrimidine with potential activity against rheumatoid arthritis.
Uniqueness
7-(2-Methylphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other pyridopyrimidines. Its ability to inhibit specific kinases with high selectivity makes it a valuable compound for targeted therapy .
Properties
CAS No. |
921845-66-1 |
---|---|
Molecular Formula |
C14H13N5 |
Molecular Weight |
251.29 g/mol |
IUPAC Name |
7-(2-methylphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H13N5/c1-8-4-2-3-5-9(8)11-7-6-10-12(15)18-14(16)19-13(10)17-11/h2-7H,1H3,(H4,15,16,17,18,19) |
InChI Key |
NQDLRVFFSCBCLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=NC(=NC(=C3C=C2)N)N |
Origin of Product |
United States |
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